molecular formula C25H33N3O2 B2535703 2-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide CAS No. 922112-55-8

2-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Cat. No. B2535703
CAS RN: 922112-55-8
M. Wt: 407.558
InChI Key: BCGQVPMNFLHPCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C25H33N3O2 and its molecular weight is 407.558. The purity is usually 95%.
BenchChem offers high-quality 2-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Blood Pressure Regulation

2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide: acts as an angiotensin II receptor antagonist. It specifically targets angiotensin II type 1 (AT1) receptors. By blocking these receptors, it inhibits the vasoconstrictive effects of angiotensin II, leading to vasodilation and reduced blood pressure. Researchers have explored its use in treating hypertension and related cardiovascular conditions .

Drug Delivery Systems

Researchers have also explored incorporating this compound into drug delivery systems. Its lipophilic nature and specific receptor binding properties make it suitable for targeted drug delivery. By encapsulating it in nanoparticles or liposomes, scientists aim to enhance drug efficacy and minimize side effects.

ChemicalBook: 2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide

properties

IUPAC Name

2-ethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O2/c1-3-30-24-11-5-4-10-21(24)25(29)26-18-23(28-15-6-7-16-28)20-12-13-22-19(17-20)9-8-14-27(22)2/h4-5,10-13,17,23H,3,6-9,14-16,18H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGQVPMNFLHPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide

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